molecular formula C16H19ClFNO2 B2479469 N-[(2-Chloro-6-fluorophenyl)methyl]-N-(oxan-3-ylmethyl)prop-2-enamide CAS No. 2411257-33-3

N-[(2-Chloro-6-fluorophenyl)methyl]-N-(oxan-3-ylmethyl)prop-2-enamide

Cat. No. B2479469
CAS RN: 2411257-33-3
M. Wt: 311.78
InChI Key: QSYWDQCVARUNHX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[(2-Chloro-6-fluorophenyl)methyl]-N-(oxan-3-ylmethyl)prop-2-enamide, commonly known as CFTR-Inhibitor-172, is a potent and selective inhibitor of the cystic fibrosis transmembrane conductance regulator (CFTR) chloride channel. It has been extensively studied for its potential therapeutic applications in cystic fibrosis (CF) and other diseases.

Mechanism of Action

N-[(2-Chloro-6-fluorophenyl)methyl]-N-(oxan-3-ylmethyl)prop-2-enamide-Inhibitor-172 selectively inhibits the this compound chloride channel by binding to a specific site on the channel protein. This binding prevents the channel from opening and allowing chloride ions to pass through. By inhibiting this compound chloride channel activity, this compound-Inhibitor-172 can reduce the excessive fluid secretion that occurs in the lungs of CF patients, which can lead to improved lung function.
Biochemical and Physiological Effects:
This compound-Inhibitor-172 has been shown to reduce the excessive fluid secretion in the lungs of CF patients, which can lead to improved lung function. It has also been shown to reduce the secretion of pancreatic enzymes in CF patients, which can improve pancreatic function. In addition, this compound-Inhibitor-172 has been shown to reduce the secretion of sweat in CF patients, which can be used as a diagnostic tool for CF.

Advantages and Limitations for Lab Experiments

N-[(2-Chloro-6-fluorophenyl)methyl]-N-(oxan-3-ylmethyl)prop-2-enamide-Inhibitor-172 has several advantages as a research tool in CF and other diseases. It is a potent and selective inhibitor of the this compound chloride channel, which makes it a valuable tool for studying the role of this compound in disease. It is also relatively easy to synthesize and can be used in a variety of experimental settings.
However, this compound-Inhibitor-172 also has some limitations. It is a small molecule inhibitor, which means that it may have limited efficacy in vivo due to poor bioavailability and pharmacokinetics. In addition, it may have off-target effects on other chloride channels and transporters, which could complicate its use as a research tool.

Future Directions

There are several future directions for research on N-[(2-Chloro-6-fluorophenyl)methyl]-N-(oxan-3-ylmethyl)prop-2-enamide-Inhibitor-172. One direction is to optimize the pharmacokinetics and bioavailability of the compound to improve its efficacy in vivo. Another direction is to develop more potent and selective inhibitors of the this compound chloride channel for use in CF and other diseases. Finally, this compound-Inhibitor-172 could be used as a tool to study the role of this compound in other diseases, such as secretory diarrhea and polycystic kidney disease.

Synthesis Methods

N-[(2-Chloro-6-fluorophenyl)methyl]-N-(oxan-3-ylmethyl)prop-2-enamide-Inhibitor-172 can be synthesized using a multistep process, starting from commercially available starting materials. The synthesis involves the reaction of 2-chloro-6-fluorobenzyl chloride with oxan-3-ylmethylamine to form the intermediate 2-chloro-6-fluorobenzyl-N-(oxan-3-ylmethyl)amine. This intermediate is then reacted with prop-2-enamide to yield this compound-Inhibitor-172.

Scientific Research Applications

N-[(2-Chloro-6-fluorophenyl)methyl]-N-(oxan-3-ylmethyl)prop-2-enamide-Inhibitor-172 has been extensively studied for its potential therapeutic applications in CF, a genetic disorder that affects the lungs, pancreas, and other organs. CF is caused by mutations in the this compound gene, which encodes the this compound chloride channel. This compound-Inhibitor-172 has been shown to inhibit this compound chloride channel activity in vitro and in vivo, making it a potential therapeutic agent for CF.

properties

IUPAC Name

N-[(2-chloro-6-fluorophenyl)methyl]-N-(oxan-3-ylmethyl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19ClFNO2/c1-2-16(20)19(9-12-5-4-8-21-11-12)10-13-14(17)6-3-7-15(13)18/h2-3,6-7,12H,1,4-5,8-11H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QSYWDQCVARUNHX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(=O)N(CC1CCCOC1)CC2=C(C=CC=C2Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19ClFNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.78 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.